ANILINE, m-CHLORO-N-METHYL-N-NITROSO- ANILINE, m-CHLORO-N-METHYL-N-NITROSO- Aniline, m-chloro-N-methyl-N-nitroso- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 4243-20-3
VCID: VC0518934
InChI: InChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3
SMILES: CN(C1=CC(=CC=C1)Cl)N=O
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

ANILINE, m-CHLORO-N-METHYL-N-NITROSO-

CAS No.: 4243-20-3

Cat. No.: VC0518934

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ANILINE, m-CHLORO-N-METHYL-N-NITROSO- - 4243-20-3

Specification

CAS No. 4243-20-3
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name N-(3-chlorophenyl)-N-methylnitrous amide
Standard InChI InChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3
Standard InChI Key JHXGWNFJNRHELO-UHFFFAOYSA-N
SMILES CN(C1=CC(=CC=C1)Cl)N=O
Canonical SMILES CN(C1=CC(=CC=C1)Cl)N=O
Appearance Solid powder

Introduction

Synthesis and Manufacturing

Nitrosation of N-Methyl-m-Chloroaniline

The primary synthetic route involves the nitrosation of N-methyl-m-chloroaniline using nitrous acid (HNO2\text{HNO}_2) or sodium nitrite (NaNO2\text{NaNO}_2) under acidic conditions. This reaction proceeds via electrophilic attack of the nitrosyl ion (NO+\text{NO}^+) on the secondary amine, forming the nitroso derivative . A typical procedure includes:

  • Dissolving N-methyl-m-chloroaniline in hydrochloric acid.

  • Adding sodium nitrite at 0–5°C to maintain reaction control.

  • Extracting the product with organic solvents and purifying via distillation.

Yields exceeding 70% have been reported, though optimization studies are scarce . Recent advances in green chemistry suggest potential alternatives, such as using ionic liquids or microwave-assisted synthesis, but these methods remain unexplored for this specific compound.

Alternative Routes

A 2019 study demonstrated the use of methylboronic acid and triethyl phosphite (P(OEt)3\text{P(OEt)}_3) to synthesize N-methyl aromatic amines from nitroso precursors . While this method was applied to dibenzothiophene derivatives, its applicability to chlorinated substrates like ANILINE, m-CHLORO-N-METHYL-N-NITROSO- warrants investigation. Such approaches could reduce reliance on harsh nitrosating agents and improve selectivity.

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight170.59 g/molCalculated
Boiling Point130°C @ 12 TorrEstimated
Density1.124 g/cm³ @ 20°CAnalogous compound
SolubilityMiscible in organic solventsExperimental
AppearanceYellow liquidVulcanchem

The compound’s density and boiling point are inferred from structurally similar N-nitrosamines like N-Methyl-N-nitrosoaniline (density: 1.124 g/cm³, boiling point: 130°C at reduced pressure) . Its solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) facilitates its use in organic synthesis, while limited aqueous solubility complicates environmental mobility.

Biological Activity and Toxicity

Carcinogenicity

ANILINE, m-CHLORO-N-METHYL-N-NITROSO- induces tumors in rodent models, particularly in the liver and respiratory tract. The mechanism involves cytochrome P450-mediated oxidation to form reactive alkyldiazonium ions, which alkylate DNA at guanine residues, causing point mutations (e.g., G→A transitions) . Chronic exposure studies in rats (>6 months) show dose-dependent increases in hepatocellular carcinoma incidence.

Acute Toxicity

Acute exposure causes dermatitis, respiratory irritation, and methemoglobinemia. The LD₅₀ (oral, rat) is estimated at 150–200 mg/kg, comparable to other nitrosamines like N-Nitrosodimethylamine. No antidote exists; treatment focuses on supportive care and decontamination.

Teratogenicity

In vitro assays using zebrafish embryos reveal developmental abnormalities at concentrations ≥10 μM, including spinal curvature and delayed hatching. These effects are attributed to oxidative stress and disruption of cell signaling pathways.

Comparison with Structural Analogs

CompoundMolecular FormulaCarcinogenicityKey Structural Difference
N-Methyl-N-nitrosoanilineC7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}Moderate Lacks chlorine substituent
N-NitrosodiethylamineC4H10N2O\text{C}_4\text{H}_{10}\text{N}_2\text{O}High Ethyl groups instead of aryl
ANILINE, m-CHLORO-...C7H7ClN2O\text{C}_7\text{H}_7\text{ClN}_2\text{O}HighMeta-chlorine enhances electrophilicity

The meta-chlorine substituent in ANILINE, m-CHLORO-N-METHYL-N-NITROSO- increases its electrophilic character compared to non-halogenated analogs, potentially enhancing DNA adduct formation . This structural feature also impacts metabolic stability, prolonging its half-life in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator